
N-(2-chloro-6-fluorobenzyl)-N-pentylamine
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Overview
Description
N-(2-chloro-6-fluorobenzyl)-N-pentylamine is an organic compound characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, and an amine group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-N-pentylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pentylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyl chloride. The general reaction scheme is as follows:
2-chloro-6-fluorobenzyl chloride+pentylamine→this compound+HCl
The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-N-pentylamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzylamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Scientific Research Applications
N-(2-chloro-6-fluorobenzyl)-N-pentylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of chlorine and fluorine atoms on the benzyl group can enhance its binding properties and influence its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl alcohol
- 2-chloro-6-fluorobenzylamine
Uniqueness
N-(2-chloro-6-fluorobenzyl)-N-pentylamine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The pentylamine moiety also contributes to its distinct properties, making it a valuable compound for various applications.
Biological Activity
N-(2-chloro-6-fluorobenzyl)-N-pentylamine is a compound of interest in both synthetic organic chemistry and biological research. Its unique structure, featuring a chlorinated and fluorinated benzyl group attached to a pentylamine chain, suggests potential pharmacological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pentylamine under anhydrous conditions, often using solvents like dichloromethane or toluene. The reaction proceeds as follows:
This method allows for the efficient production of the compound, which can be further utilized in various biological assays and studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine enhances its binding properties, which may lead to significant pharmacological effects. The compound can act as either an inhibitor or an activator depending on the target and context of interaction.
Binding Affinity and Interactions
Research indicates that halogenated compounds often exhibit enhanced binding affinities due to their ability to participate in various non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). This characteristic is crucial in drug design, where optimizing binding affinity can lead to improved therapeutic efficacy.
Biological Applications
This compound has several applications in biological research:
- Enzyme Inhibition Studies : Its structural similarity to biologically active amines allows for investigations into enzyme inhibition mechanisms.
- Receptor Binding Studies : The compound's potential as a ligand for various receptors makes it a candidate for studying receptor-ligand interactions.
- Pharmacological Research : Due to its unique structure, it serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure | Notable Properties |
---|---|---|
2-Chloro-6-fluorobenzyl chloride | Cl-C6H4-F | Used as a precursor in synthesis |
2-Chloro-6-fluorobenzyl alcohol | Cl-C6H4-F-OH | Exhibits different reactivity due to hydroxyl group |
N-(2-chloro-6-fluorobenzyl) amine | Cl-C6H4-F-NH2 | Similar amine structure but lacks pentyl substitution |
This table illustrates how the presence of different functional groups influences the biological activity and chemical reactivity of these compounds.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound significantly inhibited enzyme activity at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
-
Receptor Binding Affinity :
- Research assessing the binding affinity of this compound to various receptors demonstrated that it binds effectively to certain neurotransmitter receptors, which could have implications for neurological drug development.
-
Toxicology Assessments :
- Toxicological studies revealed that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Long-term exposure studies indicated potential cytotoxic effects at elevated concentrations.
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFN/c1-2-3-4-8-15-9-10-11(13)6-5-7-12(10)14/h5-7,15H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNAQKIZCDMLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=C(C=CC=C1Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.